2-氯-5-(甲磺酰甲基)苯胺

描述

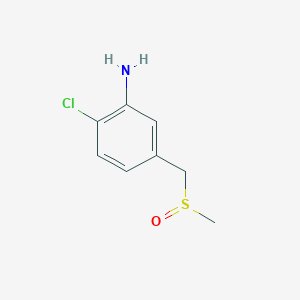

2-Chloro-5-(methanesulfinylmethyl)aniline is a useful research compound. Its molecular formula is C8H10ClNOS and its molecular weight is 203.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-(methanesulfinylmethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(methanesulfinylmethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

双重Mer/c-Met激酶抑制

该化合物已被研究用于其作为双重抑制剂的潜力,抑制Mer和c-Met激酶,这些激酶在各种肿瘤中经常过表达 。它是设计和合成可通过靶向这些激酶有效治疗癌症的苯胺嘧啶衍生物的更广泛努力的一部分。

抗癌活性

2-氯-5-(甲磺酰甲基)苯胺的衍生物在抑制癌细胞增殖方面显示出令人鼓舞的结果 。这包括诱导细胞凋亡和阻碍癌细胞迁移的能力,使其成为抗癌药物开发的宝贵候选者。

药理学应用

使用2-氯-5-(甲磺酰甲基)苯胺等化合物合成的N-芳基邻氨基苯甲酸衍生物表现出一系列药理活性。 这些活性包括抗菌、抗炎、抗疟疾和抗癌特性 。

N-苯基邻氨基苯甲酸衍生物的合成

该化合物用于合成N-苯基邻氨基苯甲酸衍生物,这些衍生物因其药理特性而很重要。 合成过程得益于环保方法,例如过热水胺化 。

镇痛和抗炎药物

该化合物的衍生物正在被探索用于强效镇痛药和非甾体类抗炎药。 这些药物对于治疗骨关节炎和类风湿性关节炎等疾病至关重要 。

神经退行性疾病的治疗

正在进行关于使用2-氯-5-(甲磺酰甲基)苯胺衍生物治疗神经退行性疾病和淀粉样蛋白疾病的研究。 这是由于它们对神经组织的潜在抗炎和保护作用 。

生物活性

2-Chloro-5-(methanesulfinylmethyl)aniline is an aromatic compound with significant potential in pharmaceutical applications due to its unique chemical structure. This compound, identified by the CAS number 1179294-51-9, features a chlorine atom and a methanesulfinylmethyl group, which contribute to its biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

- Chemical Formula : C₈H₁₀ClN₁S

- Molecular Weight : 187.69 g/mol

- Structure : The compound's structure includes an aniline group, which is known for its reactivity in biological systems.

Biological Activity Overview

Research indicates that compounds similar to 2-Chloro-5-(methanesulfinylmethyl)aniline exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : The presence of the methanesulfinyl group may enhance the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Anti-inflammatory Effects : Compounds related to this structure have shown promise in reducing inflammation, which is critical in various chronic diseases.

The biological activity of 2-Chloro-5-(methanesulfinylmethyl)aniline can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

- Induction of Apoptosis : The methanesulfinyl group may play a role in triggering apoptotic pathways in malignant cells.

Anticancer Activity

A study demonstrated that analogs of aniline derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to 2-Chloro-5-(methanesulfinylmethyl)aniline were tested against colon cancer cell lines, showing IC50 values indicating effective inhibition of cell growth .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT29 | 2.95 | Topoisomerase I inhibition |

| RKO | 7.99 | COX-2 inhibition |

| HCT116 | 10.94 | Induction of apoptosis |

Antimicrobial Studies

Another research highlighted the antimicrobial properties of similar compounds. These studies indicated that the presence of a sulfonyl group enhances the activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of 2-Chloro-5-(methanesulfinylmethyl)aniline, a comparison with structurally similar compounds is presented below:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Chloro-5-methylaniline | C₇H₈ClN | Lacks the methanesulfinyl group; simpler structure |

| 2-Chloro-5-nitroaniline | C₇H₈ClN₂O₂ | Contains a nitro group, enhancing electron-withdrawing effects |

| 2-Chloro-5-(methylsulfanyl)aniline | C₇H₈ClN₁S | Similar sulfur-containing group but without sulfonyl functionality |

The distinct combination of chlorine and methanesulfinyl groups in 2-Chloro-5-(methanesulfinylmethyl)aniline likely imparts unique reactivity and biological activity compared to these similar compounds.

属性

IUPAC Name |

2-chloro-5-(methylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-12(11)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFVCKQHHQUIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。